![molecular formula C17H19ClN4O2 B2452492 (5-chloro-2-methoxyphenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034553-58-5](/img/structure/B2452492.png)
(5-chloro-2-methoxyphenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
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Description
(5-chloro-2-methoxyphenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H19ClN4O2 and its molecular weight is 346.82. The purity is usually 95%.
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Scientific Research Applications
Crystal and Molecular Structure Analysis
- Compounds with structures similar to the one have been analyzed for their crystal and molecular structures. For example, Lakshminarayana et al. (2009) studied a compound with a similar molecular structure, focusing on its crystallization in a specific space group and examining intermolecular hydrogen bonds (B. Lakshminarayana et al., 2009).
Synthesis and Characterization
- Various research efforts have been focused on synthesizing and characterizing related compounds. Cao et al. (2010) synthesized and characterized a compound using NMR, MS, and IR spectra data, followed by X-ray diffraction (Ziqing Cao et al., 2010).
Anticonvulsant and Sodium Channel Blocking Properties
- Some derivatives of the compound have been explored for their anticonvulsant activities and effects on sodium channels. Malik and Khan (2014) synthesized a series of derivatives and evaluated their anticonvulsant activities, finding one compound to be particularly potent (S. Malik & S. Khan, 2014).
Antimicrobial Activity
- Research into antimicrobial properties is also a key area of interest. Kumar et al. (2012) synthesized a series of compounds and screened them for antimicrobial activity, noting that compounds with methoxy groups showed high activity (Satyender Kumar et al., 2012).
Potential in Mood Disorders Treatment
- Chrovian et al. (2018) developed compounds with potential as P2X7 antagonists, which are relevant in the treatment of mood disorders (C. Chrovian et al., 2018).
Organotin(IV) Complexes and Antimicrobial Activities
- The development of organotin(IV) complexes from related compounds, and their evaluation for antimicrobial activities, has been studied by Singh et al. (2016) (H. Singh, J. Singh & Sunita Bhanuka, 2016).
Molecular Docking and Antimicrobial Activity
- Sivakumar et al. (2021) conducted a vibrational study, molecular docking, and antimicrobial activity assessment of a similar molecule (C. Sivakumar et al., 2021).
properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-24-16-5-4-12(18)8-14(16)17(23)21-7-6-13(9-21)22-10-15(19-20-22)11-2-3-11/h4-5,8,10-11,13H,2-3,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPYKXFUSRODLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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